molecular formula C12H12N2O5 B12733854 Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt CAS No. 158631-54-0

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt

Katalognummer: B12733854
CAS-Nummer: 158631-54-0
Molekulargewicht: 264.23 g/mol
InChI-Schlüssel: VWMJENHZIRQFKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the cinnolinium family, characterized by a cinnoline ring system with various substituents that enhance its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a cinnoline intermediate, followed by the introduction of carboxymethyl, dimethoxy, and hydroxy groups through various substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The purification process often includes crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cinnolinium derivatives, each with unique chemical and biological properties

Wissenschaftliche Forschungsanwendungen

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Wirkmechanismus

The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cinnolinium derivatives with different substituents, such as:

  • Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
  • Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

158631-54-0

Molekularformel

C12H12N2O5

Molekulargewicht

264.23 g/mol

IUPAC-Name

2-(6,7-dimethoxy-4-oxo-1H-cinnolin-2-ium-2-yl)acetate

InChI

InChI=1S/C12H12N2O5/c1-18-10-3-7-8(4-11(10)19-2)13-14(5-9(7)15)6-12(16)17/h3-5H,6H2,1-2H3,(H-,13,15,16,17)

InChI-Schlüssel

VWMJENHZIRQFKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)C=[N+](N2)CC(=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.